5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde
Description
Chemical Structure: The compound features a benzaldehyde core substituted with a bromine atom at position 5 and a (3-bromobenzyl)oxy group at position 2. Its molecular formula is C₁₄H₁₀Br₂O₂, with a molecular weight of 370.04 g/mol .
Physical Properties:
- Density: 1.696 g/cm³ (predicted)
- Boiling point: 456.2°C (predicted) . Applications: Primarily used as an intermediate in pharmaceutical synthesis, such as in the preparation of CCR5 antagonists and organophosphorus reactivators .
Properties
IUPAC Name |
5-bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVPULNJUGYNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247541 | |
| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588676-83-9 | |
| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the aldehyde is replaced by the 3-bromobenzyl group, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(3-bromobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Route Overview
| Starting Materials | Reagents | Conditions |
|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | Potassium carbonate | Elevated temperature |
| 3-Bromobenzyl bromide | DMF |
Scientific Research Applications
The compound is utilized in various scientific research applications:
1. Chemistry:
- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, particularly in the development of new chemical entities.
- Reactivity Studies: The presence of bromine substituents enhances its reactivity, making it suitable for various chemical transformations such as oxidation, reduction, and substitution reactions.
2. Biology:
- Biochemical Probes: Used in enzyme interaction studies and as probes in biochemical assays to investigate biological pathways.
- Antimicrobial Activity: Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
3. Medicine:
- Potential Therapeutic Applications: Preliminary studies have indicated that derivatives of this compound may possess anticancer properties, inducing apoptosis in cancer cell lines such as MDA-MB-231 by enhancing caspase activity.
- Drug Development: Investigated for its potential role in developing new drugs targeting specific biological pathways.
Recent research highlights the biological activities associated with 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties
Research shows that halogenated benzaldehyde derivatives demonstrate enhanced antibacterial activity. A comparative study indicated that compounds with multiple bromine atoms exhibited lower MIC values against tested pathogens, suggesting a structure-activity relationship favoring halogenation.
Anticancer Activity
Studies into the anticancer properties of benzaldehyde derivatives reveal promising results:
- Cell Cycle Arrest: Certain derivatives can induce apoptosis in cancer cells at low concentrations.
- Microtubule Destabilization: Some related compounds inhibit microtubule assembly crucial for cancer cell division.
Case Studies and Research Findings
Several case studies provide insights into the efficacy and potential applications of this compound:
-
Study on Antimicrobial Activity:
- A comparative study evaluated various benzaldehyde derivatives for their antimicrobial efficacy. Results indicated that compounds with multiple bromine atoms exhibited significantly lower MIC values against tested pathogens.
-
Anticancer Research:
- In vitro studies assessed the impact of benzaldehyde derivatives on cancer cell viability, showing that the introduction of bromine atoms enhances cytotoxicity against breast cancer cells while maintaining selectivity over normal cells.
-
Electrochemical Studies:
- Electrochemical evaluations have been conducted to understand the redox properties of these compounds. Enhanced redox activity correlated with increased biological activity, indicating potential predictive tools for assessing new derivatives' efficacy.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity . Additionally, the bromine atoms may enhance the compound’s binding affinity to certain targets through halogen bonding .
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
The reactivity, solubility, and biological activity of benzaldehyde derivatives are heavily influenced by the substituents on the benzyloxy group. Key analogs include:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Derivatives with -NO₂ (4m) or -CF₃ exhibit increased electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions (e.g., oxime formation, yield: 85–92%) .
- Halogen Effects : Bromine substituents (e.g., 3-bromo vs. 4-bromo) alter π-stacking interactions and crystallinity. For example, the 4-bromo analog shows distinct packing in X-ray studies compared to 3-bromo derivatives .
- Steric Hindrance : Bulkier groups like tert-butyl (e.g., 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde) reduce reactivity at the aldehyde due to steric shielding .
Biological Activity
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde, with the molecular formula and CAS number 588676-83-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.04 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C14H10Br2O2/c15-12-3-1-2-10(6-12)9-18- |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of halogenated benzaldehyde derivatives. The presence of bromine substituents in compounds like this compound has been associated with enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Anticancer Activity
Research into the anticancer properties of benzaldehyde derivatives has revealed promising results. Compounds structurally similar to this compound have demonstrated:
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells, by enhancing caspase activity and causing morphological changes at low concentrations (1.0 μM) .
- Microtubule Destabilization : Some related compounds have shown effective inhibition of microtubule assembly, which is crucial for cancer cell division .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative study evaluated various benzaldehyde derivatives, including halogenated variants, for their antimicrobial efficacy. The results indicated that compounds with multiple bromine atoms exhibited significantly lower MIC values against tested pathogens, suggesting a structure-activity relationship that favors halogenation .
- Anticancer Research : In vitro studies assessed the impact of benzaldehyde derivatives on cancer cell viability. The findings suggested that the introduction of bromine atoms enhances the cytotoxicity of these compounds against breast cancer cells while maintaining selectivity over normal cells .
- Electrochemical Studies : Electrochemical evaluations have been conducted to understand the redox properties of these compounds. Enhanced redox activity correlated with increased biological activity, indicating that electrochemical behavior may serve as a predictive tool for assessing the efficacy of new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
